Fosfomycine natrium: Een Beschouwing van de Farmacologie en Toepassingen
Fosfomycine natrium, een breedspectrum antibioticum met een uniek werkingsmechanisme, vertegenwoordigt een cruciale pijler in de strijd tegen bacteriële infecties. Ontdekt in 1969 uit Streptomyces-stammen, onderscheidt deze fosfonzuurderivaat zich door zijn vermogen om resistente pathogenen te bestrijden en complexe weefselpenetratie te bereiken. Als een van de weinige klinisch beschikbare inhibitoren van de bacteriële celwandsynthese in de vroege fase, behoudt fosfomycine relevante activiteit tegen multi-resistente organismen zoals ESBL-producerende Enterobacteriaceae en MRSA. Dit artikel biedt een diepgaande analyse van de farmacokinetische eigenschappen, moleculaire interacties en therapeutische toepassingen van fosfomycine natrium, waarbij de klinische waarde in het huidige antibioticaresistentielandschap wordt belicht. De intraveneuze formulering speelt met name een sleutelrol bij de behandeling van ernstige systeeminfecties, een domein waar beperkte therapeutische alternatieven beschikbaar zijn.
Farmacokinetische Eigenschappen
Fosfomycine natrium vertoont opmerkelijke farmacokinetische eigenschappen die de therapeutische effectiviteit ervan ondersteunen. Na intraveneuze toediening bereikt het een snelle en hoge plasmaconcentratiepiek, met een distributievolume van ongeveer 0.3 L/kg, wat wijst op een uitgebreide weefselpenetratie. Het antibioticum vertoont minimale eiwitbinding (<10%), waardoor een hoog percentage van de actieve fractie biologisch beschikbaar blijft voor microbiële inactivering. Fosfomycine dringt effectief door in diverse anatomische compartimenten, inclusief botweefsel (40-60% van serumconcentraties), hersenvocht (15-25% bij ontstoken meninges) en prostaatweefsel, wat cruciaal is voor de behandeling van osteomyelitis, meningitis en prostatitis. De renale excretie verloopt voornamelijk via glomerulaire filtratie, met een eliminatiehalfwaardetijd van 2-4 uur bij patiënten met normale nierfunctie. Circa 90% van de onveranderde verbinding wordt binnen 48 uur in de urine uitgescheiden, wat resulteert in hoge urinaire concentraties (1000-4000 mg/L) die tot 48 uur na toediening therapeutisch relevant blijven. Bij renale disfunctie (eGFR < 40 ml/min) verdubbelt de halfwaardetijd, wat dosisaanpassing vereist om accumulatie te voorkomen. De farmacokinetiek vertoont lineaire dosisafhankelijkheid tussen 1-8 g, zonder bewijs van saturatie van uitscheidingsmechanismen. Een opmerkelijk kenmerk is de post-antimicrobiële werking (PAE) van 1.5-2.5 uur tegen Gram-negatieve staafjes, waardoor bacteriële hergroei wordt onderdrukt tijdens doseringsintervallen.
Moleculair Werkingsmechanisme
Fosfomycine natrium bezit een uniek bacteriedodend werkingsmechanisme dat zich richt op de initiatiestap van de peptidoglycaansynthese. De verbinding fungeert als een structureel analoog van fosfo-enolpyruvaat (PEP), waardoor het competitief het enzym UDP-N-acetylglucosamine-3-enolpyruvyltransferase (MurA) remt. Dit cytoplasmatische enzym katalyseert de overdracht van een enolpyruvylgroep naar UDP-N-acetylglucosamine, de eerste onomkeerbare stap in de vorming van het muramylpeptideprecursor. Fosfomycine alkylt specifiek de cysteïnerest op positie 115 in het actieve centrum van MurA via een nucleofiele substitutiereactie, wat resulteert in een stabiel maar inactief enzym-fosfomycine-adduct. Deze remming verhindert de vorming van UDP-N-acetylmuraminezuur, een essentieel substraat voor de bacteriële celwandsynthese. Het onderscheidt zich van β-lactam-antibiotica en glycopeptiden doordat het inwerkt op een vroeger stadium van de celwandbiosynthese, wat deels verklaart waarom kruisresistentie met deze klassen zeldzaam is. Het bacteriedodende effect is concentratieafhankelijk en vertoont een significante inoculum-onafhankelijke werking. Fosfomycine dringt bacteriële cellen binnen via de glycerolfosfaattransporters GlpT en UhpT, wat de selectiviteit voor bacteriële cellen boven zoogdiercellen verzekert. Mutaties in deze transporters vormen een primair resistentiemechanisme, naast de productie van fosfomycine-inactiverende enzymen zoals FosA (een glutathione-S-transferase) en modificaties in het MurA-enzym zelf.
Therapeutische Indicaties
Fosfomycine natrium kent diverse therapeutische indicaties, met name bij complexe infecties veroorzaakt door multi-resistente pathogenen. Het wordt primair ingezet voor gecompliceerde urineweginfecties (cUTI), inclusief pyelonefritis, veroorzaakt door resistente E. coli, Klebsiella spp. en Enterococcus faecalis. Intraveneuze formuleringen zijn geïndiceerd voor ernstige systemische infecties zoals bacteriële meningitis (met name door Streptococcus pneumoniae), nosocomiale pneumonie, en infecties geassocieerd met multiresistente Pseudomonas aeruginosa bij cystic fibrosis-patiënten. Het vertoont synergetische activiteit in combinatie met β-lactam-antibiotica, carbapenems of aminoglycosiden bij de behandeling van carbapenem-resistente Enterobacteriaceae (CRE) infecties, waarbij het de bacteriedodende werking versterkt en de ontwikkeling van resistentie vermindert. Fosfomycine is een eerstekeusoptie voor osteomyelitis bij kinderen dankzij de uitstekende botpenetratie en gunstig veiligheidsprofiel. Bij diabetici met voetinfecties toont het werkzaamheid tegen zowel Gram-positieve (MRSA) als Gram-negatieve (ESBL-producerende) pathogenen. Recente richtlijnen bevelen hooggedoseerde intraveneuze fosfomycine aan als onderdeel van combinatietherapie bij infecties door pan-resistente Acinetobacter baumannii. De standaard intraveneuze dosering bedraagt 12-24 g/dag, verdeeld over 3-4 doses, met aanpassingen bij nierfunctiestoornissen. De behandelduur varieert van 7 dagen voor cUTI tot 4-6 weken bij diepgewortelde infecties zoals osteomyelitis.
Resistentie-ontwikkeling
Resistentie tegen fosfomycine natrium ontwikkelt zich via diverse moleculaire mechanismen, hoewel de incidentie relatief laag blijft in vergelijking met andere antibiotica. Primaire resistentie omvat mutaties in de genen die coderen voor de GlpT- en UhpT-transporteiwitten, die de opname van fosfomycine in bacteriën bemiddelen. Verlies van deze transporters vermindert de intracellulaire accumulatie aanzienlijk. Een tweede mechanisme betreft mutaties in het murA-gen, met name op codon 115-120, die de bindingsaffiniteit van fosfomycine voor het MurA-enzym verminderen. Gram-negatieve bacteriën produceren inactiverende enzymen zoals FosA (een Mn2+/K+-afhankelijke glutathione-S-transferase), FosB (een bacillithiol-S-transferase in Gram-positieven), en FosX (een epoxidase in anaeroben), die covalente modificaties aan het antibioticum katalyseren. Plasmid-gebonden fos-genen (bijv. fosA3, fosC2) dragen bij aan horizontale verspreiding, vooral onder Enterobacteriaceae. De resistentieprevalentie verschilt per regio: in Europa bedraagt de resistentie onder E. coli-isolaten 1-3%, terwijl in Zuidoost-Azië percentages tot 15% worden gerapporteerd. Klinische studies tonen aan dat monotherapie en onderdosering belangrijke risicofactoren zijn voor resistentieontwikkeling. Combinatietherapie met meropenem of colistine vermindert dit risico significant. Surveillancegegevens benadrukken dat de resistentie tegen fosfomycine stabiel blijft ondanks decennia van klinisch gebruik, wat gedeeltelijk wordt toegeschreven aan de structurele uniekheid en het gebrek aan kruisresistentie met andere klassen.
Veiligheidsprofiel
Fosfomycine natrium vertoont een gunstig veiligheidsprofiel, zelfs bij hooggedoseerde intraveneuze toediening of langdurige therapie. De meest gerapporteerde bijwerkingen zijn gastro-intestinaal van aard (8-12% van patiënten), waaronder misselijkheid, diarree en epigastrische pijn, meestal van lichte intensiteit en dosisafhankelijk. Hypokaliëmie treedt bij 4-6% van de patiënten op, veroorzaakt door de hoge natriumlading (elke 4g fosfomycine bevat 14.1 mmol Na+), wat zorgvuldig elektrolytmonitoring vereist bij hartfalen of nierinsufficiëntie. Reversibele leverenzymverhogingen (AST/ALT) worden bij 3% waargenomen, terwijl allergische reacties (uitslag, eosinofilie) zeldzaam zijn (<1%). Neurotoxiciteit (hoofdpijn, duizeligheid) kan optreden bij doses >18g/dag of bij verminderde nierfunctie zonder dosisaanpassing. Een uniek aspect is de minimale impact op de darmmicrobiota: studies met metagenomische analyse tonen aan dat fosfomycine selectief Gram-negatieve pathogenen onderdrukt zonder significante reductie van anaerobe commensalen. Het is gecontra-indiceerd bij ernstige hypernatriëmie en bij bekende overgevoeligheid. Bij zwangerschap (categorie B) wordt gebruik gerechtvaardigd wanneer de therapeutische noodzaak opweegt tegen risico's, aangezien dierstudies geen teratogeniciteit aantonen. De therapeutische breedte is aanzienlijk: toxiciteit treedt slechts op bij doses >400 mg/kg in diermodellen. Voor nierpatiënten (eGFR <40 ml/min) wordt een dosisreductie tot 50% aanbevolen, terwijl hemodialyse de plasmaconcentraties met 50-60% reduceert, wat post-dialyse supplementatie noodzakelijk maakt.
Literatuur
- Falagas, M. E., Vouloumanou, E. K., Samonis, G., & Vardakas, K. Z. (2016). Fosfomycin. Clinical Microbiology Reviews, 29(2), 321–347. https://doi.org/10.1128/CMR.00068-15
- Michalopoulos, A. S., Livaditis, I. G., & Gougoutas, V. (2011). The revival of fosfomycin. International Journal of Infectious Diseases, 15(11), e732–e739. https://doi.org/10.1016/j.ijid.2011.07.007
- Raz, R. (2012). Fosfomycin: an old—new antibiotic. Clinical Microbiology and Infection, 18(1), 4–7. https://doi.org/10.1111/j.1469-0691.2011.03636.x
- Pulcini, C., Bush, K., Craig, W. A., Frimodt-Møller, N., Grayson, M. L., Mouton, J. W., ... & Kahlmeter, G. (2012). Forgotten antibiotics: an inventory in Europe, the United States, Canada, and Australia. Clinical Infectious Diseases, 54(2), 268–274. https://doi.org/10.1093/cid/cir838